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Trivanadate

Cat. No.: B10776886
M. Wt: 281.83 g/mol
InChI Key: YEAGUQJQPBKCCU-UHFFFAOYSA-M
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Description

Trivanadate, typically represented as V3O9, is an inorganic polyvanadate compound of significant interest in advanced materials and catalysis research. Its primary research value lies in its role as a versatile precursor for synthesizing vanadium-based catalysts and functional materials. In catalysis, this compound is investigated for its redox-active properties, serving as a catalyst or catalyst support in oxidative dehydrogenation and selective oxidation reactions, where its vanadium centers facilitate efficient electron transfer processes. In the field of energy storage, it is a key starting material for the sol-gel synthesis of vanadium pentoxide (V2O5) xerogels and thin films, which are prominent cathode materials for high-capacity lithium-ion and magnesium-ion batteries due to their layered structure capable of intercalating various ions. Furthermore, this compound's specific structural motif is exploited in materials science for developing electrochromic devices and chemical sensors. Its mechanism of action in catalytic and electrochemical applications is primarily attributed to the accessibility of multiple vanadium oxidation states (V⁵⁺, V⁴⁺), allowing for reversible redox cycling. This product is offered as a high-purity solid to ensure reproducible results in these sophisticated research applications, providing a reliable and consistent foundation for innovation in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO8V3- B10776886 Trivanadate

Properties

Molecular Formula

HO8V3-

Molecular Weight

281.83 g/mol

IUPAC Name

dioxovanadiooxy-hydroxy-(oxido(oxo)vanadio)oxy-oxovanadium

InChI

InChI=1S/H2O.7O.3V/h1H2;;;;;;;;;;/q;;;;;;;-1;;;+1/p-1

InChI Key

YEAGUQJQPBKCCU-UHFFFAOYSA-M

Canonical SMILES

O[V](=O)(O[V](=O)[O-])O[V](=O)=O

Origin of Product

United States

Synthetic Methodologies for Trivanadate Compounds

Hydrothermal Synthesis Routes for Trivanadates

Hydrothermal synthesis is a versatile and widely used method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. semanticscholar.org This technique is particularly effective for synthesizing trivanadates with controlled morphologies and structures, as the reaction parameters can be finely tuned to direct crystal growth. researchgate.netripublication.com

The pH of the reaction solution and the concentration of vanadium precursors are paramount factors that govern the formation of specific trivanadate phases and morphologies. rsc.orgresearchgate.net The pH level, in particular, influences the condensation of vanadate (B1173111) species in the aqueous solution. nih.gov For instance, in the synthesis of ammonium (B1175870) vanadates, adjusting the pH of the growth solution is a crucial step for controlling the phase and morphology. osti.gov Varying the pH from 2.5 down to 0.5 can result in the selective formation of different one-dimensional nanostructures, such as NH₄V₄O₁₀ nanobelts and (NH₄)₂V₆O₁₆·1.5H₂O nanowires. osti.gov

Similarly, the synthesis of H₂V₃O₈ nanobelts via the hydrothermal treatment of V₂O₅ suspensions shows a direct correlation between pH and morphology; the width of the nanobelts can be increased from 100 nm to 1 µm by raising the pH from 3 to 5. nih.gov Precursor concentration also plays a significant role, as higher concentrations can lead to an increase in nanoparticle size. chalcogen.romdpi.com In the case of sodium vanadate synthesis, NaVO₃ microcrystals are formed at acidic pH, while Na metavanadate nanoparticles are produced at a pH of 9.0. researchgate.net

This compound CompoundpH RangeEffect on Formation/MorphologyReference
Ammonium this compound (NH₄V₃O₈)AcidicKey factor in controlling crystal size and morphology. rsc.org rsc.org
Hydrogen this compound (H₂V₃O₈)3 to 5Nanobelt width increases with increasing pH. nih.gov nih.gov
Sodium VanadatesAcidic (e.g., 1.5, 3.8)Formation of NaVO₃ microcrystals. researchgate.net researchgate.net
Sodium Vanadates9.0Formation of Na metavanadate nanoparticles. researchgate.net researchgate.net
Potassium this compound (KₓV₃O₈₋δ·nH₂O)5 to 9Formation of single-phase samples. researchgate.net researchgate.net

Hydrothermal synthesis allows for remarkable control over the morphology of this compound microcrystals. rsc.org By carefully tuning synthesis parameters such as pH, temperature, and precursor concentration, a variety of distinct shapes can be produced. rsc.orgnih.gov For example, single-crystalline ammonium this compound (NH₄V₃O₈) has been synthesized with diverse morphologies, including shuttles, flowers, belts, and plates, by the hydrothermal treatment of NH₄VO₃ with acetic acid. rsc.org The optimal conditions for the growth of these crystals are reported to be a gentle temperature of 140 °C for 48 hours. rsc.org A proposed microscopic growth mechanism suggests that these complex shapes can be predictably tuned by adjusting the key synthesis parameters. rsc.org The ability to control morphology is significant because the physical and chemical properties of materials are often shape-dependent. ripublication.com

CompoundObserved MorphologiesControl ParametersReference
Ammonium this compound (NH₄V₃O₈)Shuttles, Flowers, Belts, PlatespH, Vanadium Concentration, Temperature rsc.org
Hydrogen this compound (H₂V₃O₈)NanobeltspH (controls width) nih.gov
Copper Vanadate (Cu₃V₂O₇(OH)₂·2H₂O)Nanoparticles, Nanobelts, NanoflowersCopper Salts, Surfactants, pH researchgate.net

The use of surfactants or capping agents in hydrothermal synthesis provides an additional layer of control for tailoring the morphology of this compound nanostructures. researchgate.netresearchgate.net Surfactants, which can be anionic, cationic, or non-ionic, act as structure-directing agents that selectively adsorb onto specific crystallographic faces during crystal growth, thereby promoting or inhibiting growth in certain directions. ripublication.comrsc.org This technique has been used to create various morphologies, from one-dimensional (1D) rods and wires to two-dimensional (2D) flakes and complex three-dimensional (3D) flower-like architectures. ripublication.com

For instance, the synthesis of copper vanadate nanocrystals with nanoparticle, nanobelt, and nanoflower morphologies has been achieved through a facile hydrothermal process where surfactants played a key role. researchgate.net Similarly, silver vanadate nanorods have been synthesized using an imidazolium-based functionalized ionic liquid as an assistant in the hydrothermal process. researchgate.net Chelating ligands like ethylenediaminetetraacetic acid (EDTA) can also serve as a capping reagent to mediate the formation of specific structures, such as chrysanthemum-shaped samarium orthovanadate nanocrystals. nih.gov Common surfactants used in these syntheses include cetyl trimethylammonium bromide (CTAB) and sodium lauryl sulphate (SLS). rsc.org

Doping this compound structures with other metal ions during hydrothermal synthesis is a powerful strategy to modify their intrinsic properties. researchgate.netmdpi.com This direct synthesis approach allows for the uniform integration of dopant ions into the host lattice, which can enhance electrochemical performance, alter electronic properties, and improve structural stability. researchgate.netnih.gov

A notable example is the synthesis of nickel-doped lithium this compound (Ni-LiV₃O₈) nanosheets. researchgate.net The hydrothermal method produces a material with a high number of mesopores, oxygen vacancies, and tetravalent vanadium ions, making it a competitive cathode material for lithium-ion batteries. researchgate.net In another study, iron vanadate (FeV₃O₉·2.6H₂O) was successfully doped with various transition metals (M = Co, Mn, Ni, and Zn) using a sol-gel method, which is also a solution-based approach. mdpi.com The introduction of dopants with larger ionic radii than vanadium resulted in an expansion of the interlayer spacing of the crystal lattice, which can be beneficial for energy storage applications. mdpi.com

Host CompoundDopant (M)Resulting FormulaEffect of DopingReference
Lithium this compound (LiV₃O₈)Nickel (Ni)Ni-LiV₃O₈Creates oxygen vacancies and V⁴⁺ ions, improving battery performance. researchgate.net researchgate.net
Iron Vanadate (FeV₃O₉·2.6H₂O)Manganese (Mn)FeV₂MnO₉·2.6H₂OIncreases d-spacing from 10.51 Å to 10.63 Å. mdpi.com mdpi.com
Iron Vanadate (FeV₃O₉·2.6H₂O)Cobalt (Co)FeV₂CoO₉·2.6H₂OIncreases d-spacing to 10.56 Å. mdpi.com mdpi.com
Iron Vanadate (FeV₃O₉·2.6H₂O)Nickel (Ni)FeV₂NiO₉·2.6H₂OIncreases d-spacing to 10.54 Å. mdpi.com mdpi.com
Iron Vanadate (FeV₃O₉·2.6H₂O)Zinc (Zn)FeV₂ZnO₉·2.6H₂OIncreases d-spacing to 10.55 Å. mdpi.com mdpi.com

Solution-Based and Precipitation Methods for this compound Derivates

Solution-based synthesis, including precipitation and co-precipitation, represents a straightforward and scalable approach for producing this compound compounds and their derivatives. researchgate.netresearchgate.net These methods involve dissolving precursor salts in a suitable solvent and then inducing the formation of a solid product by changing the solution conditions, such as pH, temperature, or concentration. researchgate.net

Hydrolytic precipitation from potassium vanadate (KVO₃) solutions can yield various polyvanadates depending on the pH. researchgate.net Specifically, single-phase samples of potassium this compound (KₓV₃O₈₋δ·nH₂O) can be formed in a pH range of 5 to 9. researchgate.net Co-precipitation is another effective technique, where precursors for multiple cations are dissolved and precipitated together. This has been used to prepare vanadium-containing Mg-Al mixed oxides by co-precipitating V³⁺ cations with Mg²⁺ and Al³⁺. preprints.org Another example is the precipitation of crystalline iron(III) vanadate (Fe₄(VO₄)₄·5H₂O) from industrial vanadium leaching solutions by adjusting the pH. researchgate.net

Microwave-Assisted Synthesis of this compound-Related Materials

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods like oil baths. researchgate.netresearchgate.netillinois.edu This technique utilizes microwave irradiation to generate heat volumetrically within the reaction mixture, leading to fast reaction rates and often producing uniform materials. illinois.eduacs.org Vanadium oxides such as V₂O₅ are known to heat very effectively under microwave irradiation, making this a particularly suitable method for vanadate synthesis. illinois.edu

The synthesis of this compound-related materials using microwaves can drastically reduce reaction times from hours to minutes. researchgate.netspringerprofessional.de For example, the synthesis of bismuth vanadate nanoflowers decorated with gold nanoparticles was reduced from 4 hours with conventional heating to just 10 minutes using microwave irradiation. researchgate.net This method has also been successfully applied to produce zinc vanadate nanoparticles researchgate.net and ammonium this compound ((NH₄)₂V₃O₈). researchgate.net The parameters that control morphology in other methods, such as solvent choice, pH, and the use of surfactants, are also effective in microwave-assisted protocols, allowing for the controlled synthesis of nanomaterials with desired crystalline structures and shapes. acs.org

Controlled Crystallization and Growth Mechanisms of this compound Phases

The synthesis of this compound compounds with specific, predictable properties is critically dependent on the precise control of their crystallization and growth. The arrangement of atoms into a crystalline lattice and the subsequent development of crystal morphology are governed by a complex interplay of thermodynamic and kinetic factors. Methodologies that allow for the manipulation of these factors are essential for producing high-quality, phase-pure this compound materials. The primary techniques employed for this purpose include hydrothermal/solvothermal synthesis and the flux method, each offering unique advantages for controlling nucleation and crystal growth.

Research into the crystallization of vanadates often focuses on parameters such as temperature, pressure, pH of the solution, and the use of structure-directing agents or mineralizers. core.ac.uknih.gov These factors collectively determine the supersaturation of the growth medium, the solubility of the precursor species, and the stabilization of specific vanadate clusters, thereby guiding the formation of the desired crystal phase and morphology. researchgate.net

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile and widely used method for growing crystalline materials from aqueous solutions under conditions of high temperature and pressure. wikipedia.org This technique is particularly suitable for synthesizing complex oxide phases, like certain trivanadates, that are either insoluble under normal conditions or decompose at their melting points. core.ac.ukwikipedia.org The process is carried out in a sealed pressure vessel, typically an autoclave, where nutrient precursors dissolve in a solvent (usually water) at an elevated temperature and subsequently crystallize upon cooling or in a cooler region of the autoclave. wikipedia.org

The control over the final product in hydrothermal synthesis is achieved by carefully tuning several experimental parameters:

Temperature and pH: These are the most critical parameters influencing the speciation of vanadate ions in solution and, consequently, the structure of the resulting solid phase. nih.gov For instance, the hydrothermal treatment of V₂O₅ with tetramethyl ammonium hydroxide (B78521) (TMAOH) yields different layered vanadate compounds depending on the solution's pH. nih.gov At a pH of 3, ribbon-like particles are formed. nih.gov Similarly, studies on rare earth vanadates (RVO₄) have identified an optimal pH range of 8.4-8.8 for obtaining good quality single crystals using NaOH as a mineralizer. core.ac.uk

Precursors and Templates: The choice of vanadium precursor and the addition of other ions or organic molecules can direct the crystallization towards specific structures. In some cases, foreign anions can be trapped inside a polyvanadate cage, with the size of the cage being dependent on the size of the anion. nih.gov The hydrothermal synthesis of ASr₂V₃O₃(Ge₄O₁₃)Cl resulted in a unique structure containing a polar, trimeric V₃O₁₃ unit, formed by three edge-shared VO₆-octahedra. researchgate.net The self-assembly of 1D nanostructures like nanorods or nanobelts into more complex, three-dimensional morphologies such as flower-like or spherical clusters has also been achieved through hydrothermal processes. nih.gov

The table below summarizes findings on the influence of hydrothermal synthesis parameters on the crystallization of various vanadate compounds.

Table 1: Influence of Hydrothermal Synthesis Parameters on Vanadate Crystallization

Compound/Phase Precursors Temperature pH Key Finding / Resulting Morphology
(TMA)[V₈O₂₀] V₂O₅, TMAOH Not Specified 3 Formation of ribbon-like particles. nih.gov
(TMA)₄[H₂V₁₀O₂₈] Decavanadic acid, TMAOH Not Specified Not Specified Precipitation of decavanadate (B1236424) clusters. nih.gov
RVO₄ (R=Y, Gd) Not Specified 240 °C 8.4-8.8 Good quality single crystals obtained in this pH range. core.ac.ukresearchgate.net
ASr₂V₃O₃(Ge₄O₁₃)Cl Not Specified High Temperature Not Specified Crystallization of a structure with a trimeric V₃O₁₃ unit. researchgate.net
(VO)[VO₄]·0.5[C₃N₂H₁₂] V₂O₅, SiO₂, HF, 1,3-diaminopropane, H₂O 180 °C (453 K) Not Specified Synthesis of an intercalated vanadyl vanadate with a layered structure. researchgate.net

Flux Method

The flux method is another powerful technique for growing high-quality single crystals, especially for materials with very high melting points. youtube.com The method involves dissolving the constituent components of the desired crystal in a suitable solvent, known as a flux. The flux is a material that is molten at a temperature significantly below the melting point of the solute. youtube.comwikipedia.org The process typically involves heating the mixture to ensure complete dissolution and homogenization, followed by a slow, controlled cooling period during which the desired compound crystallizes from the saturated solution. youtube.comresearchgate.net

Key parameters for controlling crystallization via the flux method include:

Flux Composition: A suitable flux must have a low melting point, be a good solvent for the crystal constituents, have low viscosity and volatility at growth temperatures, and not react to form stable compounds with the solute. researchgate.net

Temperature Profile: The maximum temperature of the heating cycle and the rate of cooling are crucial. The maximum temperature affects the solubility and homogenization of the melt. researchgate.net A slow cooling rate (e.g., 0.1 to 10 °C per hour) is essential to allow for the growth of large, high-quality crystals by preventing rapid, uncontrolled nucleation. youtube.com For the growth of NaTaO₃ crystals from a Na₂MoO₄ flux, increasing the holding temperature from 1100 to 1500 °C led to an increase in crystal size. researchgate.net

Solute-to-Flux Ratio: The concentration of the solute in the flux is a critical factor. Typical ratios of solute to flux range from 1:10 to 1:100 to ensure sufficient dissolution. youtube.com

The following table provides an illustrative example of how these parameters are controlled in the flux growth of a complex oxide crystal.

Table 2: Illustrative Parameters for Controlled Crystal Growth via the Flux Method

Target Crystal Flux Soaking Temperature Cooling Rate Resulting Crystal Size
NaTaO₃ Na₂MoO₄ 1500 °C 5 °C/h Up to 8.0 mm x 4.7 mm x 0.044 mm. researchgate.net

Crystal Growth Mechanisms

The growth of a crystal from solution or melt is a two-step process governed by the principles of nucleation and subsequent growth.

Nucleation: This is the initial formation of stable, tiny crystalline nuclei from a supersaturated solution. Control over nucleation is vital; a lower number of initial nuclei generally leads to larger final crystals. mit.edu In some advanced control strategies, primary nucleation is induced, and then excess crystals are dissolved by heating to achieve a desired seed population before the growth phase begins. mit.edu

Crystal Growth: Once stable nuclei are formed, they grow by the progressive addition of solute molecules or ions from the surrounding medium onto their surfaces. The growth rate can be different on various crystal faces, leading to anisotropic shapes. wikipedia.org For example, the characteristic spiral, stair-stepped structure of bismuth crystals results from a higher growth rate around the outside edges compared to the inside edges. wikipedia.org

The molecular-level mechanisms can be complex. Recent studies using in-situ atomic force microscopy have revealed that crystal growth can be permanently impeded by the incorporation of non-extendable nanocrystals or the formation of dislocations, which induce persistent lattice strain. nih.gov Understanding and controlling these nanoscale phenomena are at the forefront of designing advanced crystallization processes for materials like trivanadates.

Advanced Structural Characterization of Trivanadate Systems

Spectroscopic Analysis of Trivanadate Structures

Spectroscopy is a cornerstone in the characterization of vanadate (B1173111) compounds, offering a suite of tools to probe their atomic and molecular properties. Each technique provides a unique window into the electronic and geometric structure of these complex materials.

X-ray Diffraction (XRD) is an indispensable technique for determining the crystalline structure of materials. forcetechnology.com When an X-ray beam interacts with a crystalline solid, it is scattered by the electrons of the atoms, producing a unique diffraction pattern. forcetechnology.commpg.de This pattern serves as a fingerprint for the crystalline phase, allowing for identification by comparison with international databases. forcetechnology.com The analysis of diffraction data through methods like Rietveld refinement can yield precise information about the unit cell parameters, space group, and atomic coordinates within the crystal lattice. researchgate.net

In the study of vanadates, XRD is crucial for identifying the specific phase and its crystal structure. For example, the crystal structure of lanthanum orthovanadate (LaVO₄) was refined using powder XRD data, confirming its monoclinic structure with space group P2₁/n. researchgate.net Similarly, XRD analysis identified a monoclinic phase of HNaV₆O₁₆·4H₂O in a vanadate thin film. researchgate.net The synthesis of a new sodium vanadate complex, (Na₆F(H₂O)₁₈)[(VO₄)₂]·2H₃O·2HF, was characterized by single-crystal XRD, which revealed a cubic crystal system with the space group Fd-3c. rsu.ac.th This level of structural detail is fundamental to understanding the material's properties.

Table 1: Crystallographic Data for Selected Vanadate Compounds Determined by XRD

Compound Crystal System Space Group Lattice Parameters Reference
LaVO₄ Monoclinic P2₁/n a=7.0434 Å, b=7.2801 Å, c=6.7224 Å, β=104.864° researchgate.net
(Na₆F(H₂O)₁₈)[(VO₄)₂]·2H₃O·2HF Cubic Fd-3c a = 28.4026 Å rsu.ac.th

This interactive table summarizes key crystallographic parameters obtained from XRD studies on various vanadate and related oxide compounds.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. ksu.edu.saedinst.com These techniques are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com Together, they provide a comprehensive fingerprint of the functional groups and bonding within a compound.

For complex polyoxovanadates, these techniques are highly effective for structural analysis. The vibrational modes are sensitive to the coordination of the vanadium atoms (e.g., VO₄, VO₅, VO₆) and the degree of polymerization. Studies on vanadate minerals such as pascoite, hummerite, and barnesite, which contain complex anions like decavanadate (B1236424) ((V₁₀O₂₈)⁶⁻) or pentavanadate ((V₅O₁₄)³⁻), have allowed for detailed band assignments. qut.edu.aunih.govresearchgate.net For instance, Raman bands in the high-wavenumber region (around 900-1010 cm⁻¹) are typically assigned to the symmetric stretching modes of terminal V=O bonds, which are sensitive to the specific VO₆ units present. qut.edu.aunih.govresearchgate.net Antisymmetric stretching modes are observed in both IR and Raman spectra, often in the 775-875 cm⁻¹ range. qut.edu.auresearchgate.net Bending modes of the vanadate structures are found at lower wavenumbers. qut.edu.aunih.govresearchgate.net

Table 2: Selected Vibrational Band Assignments for Polyoxovanadate Minerals

Mineral (Anion) Technique Wavenumber (cm⁻¹) Assignment Reference
Pascoite ((V₁₀O₂₈)⁶⁻) Raman 991, 965, 958, 905 ν₁(V=O) symmetric stretching from four distinct VO₆ sites qut.edu.aunih.govresearchgate.net
Hummerite ((V₅O₁₄)³⁻ based) Raman 999, 962 ν₁(V=O) symmetric stretching qut.edu.aunih.govresearchgate.net
Barnesite ((V₅O₁₄)³⁻ based) Raman 1010 ν₁(V=O) symmetric stretching qut.edu.aunih.govresearchgate.net
Metarossite ((V₆O₁₆)²⁻ based) Raman 953 ν₁(V=O) symmetric stretching nih.govresearchgate.net
Various Polyvanadates IR 837-860, 803-833 ν₃ antisymmetric stretching qut.edu.aunih.govresearchgate.net
Various Polyvanadates Raman 530-620 ν₄ bending modes nih.govresearchgate.net

This interactive table presents characteristic vibrational frequencies and their assignments for different polyoxovanadate structures as determined by IR and Raman spectroscopy.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. utexas.edu Most this compound and other polyoxovanadate structures are composed of vanadium in its +5 oxidation state (V⁵⁺), which has a d⁰ electron configuration and is therefore EPR silent. However, EPR is extremely valuable for studying defects, reduced species, or mixed-valence states where vanadium exists as V⁴⁺ (a d¹ ion), which is paramagnetic. utexas.edursc.org

The EPR spectrum of a V⁴⁺ center, often present as the vanadyl ion (VO²⁺), is highly characteristic and provides detailed information about the coordination environment and oxidation state. utexas.edu The spectrum's features are described by g-values and hyperfine coupling constants, which are sensitive to the local symmetry of the vanadium site. utexas.edu In studies of supported vanadium oxides, EPR has been used to identify and characterize various paramagnetic centers, including magnetically isolated V⁴⁺ ions and subsurface V⁴⁺ centers. rsc.org Research on V(IV)/V(V) electrolytes for redox flow batteries uses EPR to monitor the concentration of the V⁴⁺ species (VO²⁺) at different states of charge. researchgate.net Therefore, EPR is a powerful tool for detecting and characterizing paramagnetic V⁴⁺ centers within a diamagnetic this compound matrix, providing insights into redox processes and structural imperfections. dtic.mil

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. nih.govnih.gov It can be applied to crystalline and amorphous materials, as well as solutions, making it highly versatile. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, particularly the pre-edge and absorption edge features, is highly sensitive to the oxidation state and coordination geometry of the vanadium atom. nih.govmdpi.com The energy of the absorption edge increases with the oxidation state. nih.gov For vanadium compounds, the oxidation state is often estimated by comparing the edge position to that of standards like V₂O₃ (V³⁺), VO₂ (V⁴⁺), and V₂O₅ (V⁵⁺). mdpi.com The intensity and shape of the pre-edge peak are indicative of the coordination geometry (e.g., tetrahedral vs. octahedral), as they relate to the degree of p-d orbital mixing. mdpi.com

The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS can yield precise information about the type, number, and distances of atoms in the local coordination shells around the central vanadium atom. mdpi.com This makes XAS a powerful tool for determining the average oxidation state and obtaining a detailed picture of the local coordination environment (bond lengths, coordination numbers) in this compound systems. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. wikipedia.orgbyjus.com For vanadium chemistry, ⁵¹V NMR is particularly informative due to the ⁵¹V nucleus's high natural abundance and sensitivity. researchgate.netnih.gov It is an essential tool for studying the complex equilibria of vanadate ions in aqueous solutions, which can coexist as various monomeric and polymeric species depending on factors like pH, concentration, and temperature. researchgate.net

⁵¹V NMR spectra provide distinct signals for different vanadate species, allowing for their identification and quantification. researchgate.netnih.gov For example, studies on the vanadium(V)-tartrate system used ⁵¹V NMR to identify numerous complexes in solution at different pH values, including mononuclear, dinuclear, and trinuclear species, with chemical shifts appearing in distinct regions of the spectrum. researchgate.net In aqueous solutions, signals corresponding to the decavanadate ion and the simple aquated vanadyl cation (VO₂⁺) can be observed at low pH. researchgate.net The interaction of vanadate with other molecules, such as carbasilatranes, has been shown to form five-coordinated chelate vanadium(V) complexes, which are identifiable by their unique ⁵¹V NMR signals. nih.gov This makes ⁵¹V NMR an unparalleled method for mapping the speciation of trivanadates and other polyoxovanadates in solution. nih.gov

Table 3: Reported ⁵¹V NMR Chemical Shifts for Various Vanadium(V) Species

Vanadium Species/System pH Chemical Shift (ppm) Remarks Reference
Vanadate-Tartrate System 2.3-2.5 ~ -515 Major complex researchgate.net
Vanadate-Tartrate System 2.3-2.5 ~ -539 Minor complex (overlaps with VO₂⁺) researchgate.net
Vanadate-Tartrate System 6.5-10 -495.7 New complex formed at higher pH researchgate.net

This interactive table shows examples of ⁵¹V NMR chemical shifts used to identify different vanadate complexes in solution.

Microscopic and Morphological Characterization of this compound Materials

While spectroscopic methods probe the atomic and molecular structure, microscopic techniques are essential for understanding the morphology, size, and texture of this compound materials at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visual information about the material's physical form.

Field-Emission Scanning Electron Microscopy (FESEM) is used to characterize the surface morphology of materials. researchgate.net In the study of sodium vanadate nanomaterials, FESEM was employed to observe the shapes and sizes of the synthesized products. researchgate.net The morphology of materials can significantly impact their properties and applications. For example, the fabrication of flexible electrodes from nitrogen-doped VO₂ involved characterizing the structure to confirm the conformal coating and nanostructuring, which are critical for electrochemical performance. rsc.org These techniques can reveal whether a this compound material consists of well-defined crystals, nanofibers, nanoplates, or amorphous aggregates, providing a crucial link between synthesis conditions and the final material architecture. researchgate.netacs.org

Scanning Electron Microscopy (SEM) for Surface Morphology of Trivanadates

Scanning Electron Microscopy (SEM) is a critical technique for investigating the surface topography and morphology of this compound materials. azooptics.commdpi.com This method provides high-resolution images that reveal the size, shape, and texture of the crystals and particles.

Detailed research findings from SEM studies have characterized the diverse morphologies of various this compound compounds. For instance, hydrothermally synthesized single crystals of thallium this compound (TlV₃O₈) and rubidium this compound (RbV₃O₈) exhibit a distinct platelike habit, which is a reflection of their underlying layered crystal structure. nih.gov SEM imaging confirms this layered morphology for both compounds. nih.gov In the realm of nanomaterials, SEM analysis has been used to characterize the structure of vanadate-based coordination polymers, such as the nanoparticles of a decavanadate compound which were studied using Field-Emission SEM (FE-SEM). researchgate.net Furthermore, SEM has been employed to study the surface of vanadate luminophors and vanadate-substituted hydroxyapatite (B223615), providing crucial information on their particulate nature. nih.govresearchgate.net

Table 1: SEM-Observed Morphologies of Select this compound Systems

Compound/System Observed Morphology Source(s)
Thallium this compound (TlV₃O₈) Platelike habit, layered morphology nih.gov
Rubidium this compound (RbV₃O₈) Layered morphology, platelike crystals nih.gov
Decavanadate Coordination Polymer Nanoparticles researchgate.net
Vanadate Luminophors Particulate, composite structures researchgate.net
Vanadate-substituted Hydroxyapatite Nanoparticles nih.gov

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis of Trivanadates

Transmission Electron Microscopy (TEM) offers deeper insight into the nanoscale structural features of trivanadates, complementing the surface information provided by SEM. TEM can reveal details about the internal structure, crystallinity, and particle size distribution at a much higher resolution.

High-Resolution TEM (HRTEM) has been instrumental in examining the nanostructure of europium-doped hydroxyapatite nanoparticles substituted with vanadate groups. nih.gov These investigations provide a direct view of the material's crystalline nature at the nanoscale. Similarly, TEM studies on vanadate luminophors have helped to visualize their nanoscale morphology. researchgate.net For a decavanadate-based coordination polymer, TEM analysis not only confirmed its nanoparticle morphology but also provided selected area electron diffraction (SAED) patterns, which give information about the crystalline structure of the nanoparticles. researchgate.net

Table 2: Nanoscale Structural Features of Trivanadates Observed by TEM

Compound/System Nanoscale Feature(s) Analytical Detail Source(s)
Vanadate-substituted Hydroxyapatite Nanoparticles, nanostructure HRTEM used for investigation nih.gov
Vanadate Luminophors Nanoscale morphology TEM imaging researchgate.net
Decavanadate Coordination Polymer Nanoparticles (0.2 µm scale) TEM imaging and SAED pattern researchgate.net
Cobalt(II) Ferrocyanide Nanoparticles Nanoparticles TEM imaging at various magnifications acs.org

Crystallographic Investigations of this compound Complexes

Single-Crystal X-ray Diffraction of this compound Coordination Polymers

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the exact structure of crystalline materials, including this compound coordination polymers. rsc.orgmdpi.com This technique allows for the unambiguous determination of the atomic connectivity and the supramolecular architecture.

The application of SCXRD has been crucial in understanding the structures of various this compound systems. For example, the crystal structures of TlV₃O₈ and RbV₃O₈, grown via hydrothermal synthesis, were determined using SCXRD, revealing that the Tl⁺ and Rb⁺ ions are intercalated between (V₃O₈)ⁿ⁻ layers. nih.gov SCXRD has also been used to characterize complex decavanadate clusters, such as a hydrothermally synthesized phase, tetrarubidium hexaaquasodium hydrogen decavanadate tetrahydrate, where monoprotonated decavanadate cages are linked into chains by hydrogen bonds. researchgate.net The synthesis and structural characterization of decavanadate-based discrete compounds and coordination polymers have also been accomplished, with SCXRD confirming their intricate structures. researchgate.net

Table 3: Crystallographic Data for Select this compound Coordination Polymers from SCXRD

Compound Crystal System Space Group Key Structural Feature Source(s)
TlV₃O₈ Monoclinic C2/m Layered structure with intercalated Tl⁺ ions nih.gov
RbV₃O₈ Monoclinic C2/m Layered structure with intercalated Rb⁺ ions nih.gov
Rb₄[Na(H₂O)₆][HV₁₀O₂₈]·4H₂O Triclinic P-1 1D chains of monoprotonated decavanadate cages researchgate.net
[Na(H₂O)₅]₂[H₄V₁₀O₂₈]·4H₂O Triclinic P-1 Discrete decavanadate cluster system researchgate.net

Analysis of Coordination Polyhedra in this compound Structures (e.g., VO₆ Octahedra, Trigonal Bipyramidal)

The local coordination environment around the vanadium atom, described by coordination polyhedra, is fundamental to the structural chemistry of trivanadates. Vanadium can adopt several coordination geometries, which significantly influence the properties of the resulting compound. researchgate.netwikipedia.org

The most common coordination polyhedra for vanadium include tetrahedral (VO₄), square pyramidal (VO₅), trigonal bipyramidal (VO₅), and octahedral (VO₆). researchgate.netwikipedia.orglibretexts.org The specific geometry is often related to the oxidation state of the vanadium atom. researchgate.net In many polyoxovanadates, vanadium is found in octahedral coordination. For example, in the decavanadate anion (V₁₀O₂₈⁶⁻), the structure is composed of ten edge-sharing VO₆ octahedra. researchgate.net Similarly, the structure of V₆O₁₃ contains VO₆ octahedra. researchgate.net The trigonal bipyramidal geometry is also observed, often as a transition state mimic in biological systems or in five-coordinate complexes. researchgate.netcsbsju.edu The rich variety of these polyhedra allows for the formation of the diverse and complex frameworks seen in this compound chemistry. researchgate.net

Table 4: Common Coordination Polyhedra in Vanadate Structures

Coordination Polyhedron Coordination Number Typical Vanadium Oxidation State(s) Example Compound/Ion Source(s)
Tetrahedral 4 +5 Orthovanadate (VO₄³⁻) researchgate.netwikipedia.org
Trigonal Bipyramidal 5 +5, +4 Phosphatase inhibitor complexes researchgate.netresearchgate.net
Square Pyramidal 5 +4 Oxovanadium (Vanadyl, VO²⁺) complexes researchgate.netlibretexts.org
Octahedral 6 +5, +4, +3 Decavanadate (V₁₀O₂₈⁶⁻), V₆O₁₃, Ba₂V₃O₉ researchgate.netresearchgate.netresearchgate.netresearchgate.net

Influence of Doping and Substitution on this compound Crystal Structure

Research has shown that doping and substitution have measurable effects on this compound crystal structures. In layered iron vanadate (FeV₃-ₓMₓO₉·2.6H₂O), doping with transition metals like Co²⁺, Mn²⁺, Ni²⁺, and Zn²⁺ causes a shift in X-ray diffraction peaks to lower angles. mdpi.com This indicates an increase in the d-spacing, attributed to the larger ionic radii of the dopant ions compared to V⁴⁺. mdpi.com Similarly, the substitution of Mg²⁺ for V³⁺ in NASICON-type Na₃₊yV₂-yMgᵧ(PO₄)₃ cathodes leads to distinct changes in the lattice parameters; the c-parameter decreases while the a-parameter increases with higher Mg content. escholarship.org Another example is the substitution of phosphate (B84403) groups with vanadate groups in hydroxyapatite, where a higher degree of substitution promotes the formation of a calcium pyrovanadate (Ca₂V₂O₇) crystal structure. nih.gov The comparison between TlV₃O₈ and RbV₃O₈ also highlights structural influence, where the stereochemically active lone pair on Tl⁺ induces anisotropic structural distortions not seen with Rb⁺. nih.gov

Table 5: Effects of Doping and Substitution on this compound Crystal Structures

Host Compound Dopant/Substituent (M) Effect on Crystal Structure Source(s)
FeV₃O₉·2.6H₂O Co²⁺, Mn²⁺, Ni²⁺, Zn²⁺ Increased d-spacing due to larger ionic radii of dopants. mdpi.com
Na₃V₂(PO₄)₃ Mg²⁺ Decrease in c lattice parameter, increase in a lattice parameter. escholarship.org
Hydroxyapatite VO₄³⁻ (for PO₄³⁻) Promotes formation of Ca₂V₂O₇ crystal phase at high substitution levels. nih.gov
V₃O₈ framework Tl⁺ (vs. Rb⁺) Anisotropic structural distortions due to Tl⁺ 6s² lone pair. nih.gov
Hydrotalcite V³⁺ (for Al³⁺) Increase in the a lattice parameter upon complete substitution. preprints.org

Theoretical and Computational Investigations of Trivanadate

Molecular Mechanics and Dynamics Simulations of Trivanadate Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unram.ac.id The approach models a system of classical particles whose dynamics are governed by Newton's equations of motion. researchwithnj.com To run a simulation, one needs an initial set of positions, velocities, and a force field—a collection of parameters that defines the potential energy of the system. By numerically integrating the equations of motion over short time steps (e.g., femtoseconds), MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. unram.ac.id This allows researchers to analyze the interactions of complex molecules, such as polyoxometalates, with their environment, like a solvent. acs.org

MD simulations have been effectively used to study the behavior of polyoxometalates (POMs), a class of compounds that includes trivanadates, in aqueous solutions. For instance, simulations of the α-PW₁₂O₄₀³⁻ Keggin anion in water have shown that the terminal oxygen atoms of the cluster are the most effectively solvated. acs.org While these terminal positions form more hydrogen bonds with water molecules, the contacts with the bridging oxygen atoms, which are in more internal positions, have a longer lifetime, likely due to their higher atomic charge. acs.org

Furthermore, computational studies combining synthetic, analytical, and simulation techniques have explored the transformations between different structural archetypes of polyoxovanadates (POVs). nih.gov Research has shown that low-nuclearity POVs can transform in situ into higher-nuclearity clusters, challenging the common observation that large clusters typically fragment into smaller pieces in solution. nih.gov This suggests a model of continuous evolution between different POV assemblies, which is a significant step toward the rational design of these complex structures. nih.gov

Quantum Mechanical Studies of this compound Electronic Structure

Quantum mechanics (QM) provides a fundamental description of the electronic structure of atoms and molecules. Unlike classical molecular mechanics, QM methods solve the electronic Schrödinger equation to determine the energy and wavefunction of a system. github.io This allows for the accurate prediction of a wide range of chemical properties. github.io

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. researchgate.net Its popularity stems from a favorable balance between computational cost and accuracy. researchgate.net DFT maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. researchgate.net A central part of DFT is the exchange-correlation functional, which approximates the complex many-body interactions. researchgate.net

Geometry optimization using DFT involves systematically moving the atoms of a molecule to find the most stable structure, which corresponds to the lowest possible ground-state energy. researchgate.net This process is crucial for accurately predicting molecular structures and properties. researchgate.net

DFT calculations have been extensively applied to various vanadate (B1173111) materials to study their geometric and electronic properties. rsc.org For example, a theoretical study of six different vanadium oxides, including Sr₂V₂O₇ and Mg₃V₂O₈, compared the performance of different DFT functionals. rsc.org The results showed that while the PBE and PBE+U functionals provide reliable geometries, the HSE06 hybrid functional yields the most accurate geometrical parameters compared to experimental data. rsc.org However, for calculating electronic band gaps, the PBE functional gives reasonable estimates, and adding a Hubbard-like correction (PBE+U) leads to values in very good agreement with experiments. rsc.org Conversely, the HSE06 functional was found to significantly overestimate the band gaps for these specific vanadium oxides. rsc.org

FunctionalGeometrical ParametersBand Gap Estimation
PBE ReliableReasonable
PBE+U ReliableVery good agreement with experimental data
HSE06 Most accurateDramatic overestimation
A comparison of different DFT functionals for calculating properties of vanadate materials. rsc.org

Ab initio—Latin for "from the beginning" or "from first principles"—refers to quantum chemistry methods that rely solely on physical constants, the positions of nuclei, and the number of electrons as input, without using empirical parameters. oaepublish.com These methods aim to solve the electronic Schrödinger equation to predict chemical properties like electron densities, energies, and molecular structures. oaepublish.com The simplest ab initio method is the Hartree-Fock (HF) approach, with more sophisticated methods developed to better account for electron correlation. researchgate.net

Ab initio calculations have been performed to investigate the electronic and structural properties of small vanadium clusters (Vₙ, Vₙ⁻, and Vₙ⁺) for sizes up to n=8. nih.gov Using a real-space pseudopotential method within the local spin density approximation, researchers determined the lowest energy structure for each cluster size and charge state. nih.gov The results for photoelectron spectra, ionization potentials, and electron affinities showed good agreement with experimental measurements. nih.gov

In another study, ab initio electronic structure calculations based on the generalized gradient approximation (GGA) were carried out on hollandite vanadate K₂V₈O₁₆. researchgate.net The calculations revealed that the electronic system is not purely one-dimensional and that coupling between the vanadium-oxide double chains is significant. researchgate.net The comparison with experimental data suggested the importance of electron correlations in this material. researchgate.net

Computational Modeling of this compound Interactions in Complex Environments

To understand the function of molecules in realistic settings, such as in solution or biological systems, computational models must account for the complex environment. github.io Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach for this purpose. nih.gov In QM/MM simulations, the most chemically active part of the system (e.g., the this compound ion and its immediate binding partners) is treated with computationally expensive QM methods, while the larger surrounding environment (e.g., the rest of a protein or solvent molecules) is described by more efficient MM force fields. nih.govyoutube.com This framework makes calculations on large biomolecules feasible. nih.gov

QM/MM simulations have been used to gain insight into the interaction between vanadium complexes and proteins. acs.org These methods can help validate structural data and provide energetic details about binding. acs.org For example, a theoretical framework combining QM and MM methods was proposed to compute the effect of lysine (B10760008) methylation on protein-protein binding free energies. nih.gov This approach directly calculates contributions from local effects like induction and polarizability from the self-consistent electron densities of the QM region, while efficiently determining hydration effects using a classical mean-field method for the MM region. nih.gov Such methodologies are crucial for understanding how modifications to a protein can regulate its binding affinity, a principle that can be extended to study how a this compound species might interact with a protein active site. nih.gov

Simulation of Spectroscopic Parameters for this compound Analogs

Computational methods can effectively simulate various spectroscopic quantities, providing a powerful complement to experimental studies. github.io DFT calculations, in particular, are widely used to predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies at an optimized geometry, researchers can obtain a precise understanding of the normal modes of vibration. researchgate.net This allows for a detailed assignment of the bands observed in experimental spectra. researchgate.net

A structural and vibrational study of vanadyl nitrate (B79036), VO(NO₃)₃, utilized DFT calculations to analyze its IR and Raman spectra. researchgate.net The structures were optimized using the B3LYP functional with different basis sets, and the calculated harmonic vibrational frequencies were found to be consistent with experimental data from gas and liquid phases. researchgate.net These calculations provided a total assignment of the observed spectral bands and offered insights into the nature of the V–O bonds. researchgate.net Similar comprehensive DFT studies have established methodologies for calculating the vibrational spectra of other materials like carbonates, showing how spectral features depend on factors like cation mass and radius, a predictive approach that is also applicable to vanadates. mdpi.com

Advanced Computational Methods in Materials Science for this compound Design

The rational design of new materials with specific properties is a major goal in materials science. nih.gov However, the vastness of the chemical design space makes traditional trial-and-error approaches intractable. nih.gov Advanced computational methods, including machine learning (ML) and genetic algorithms (GAs), are emerging as powerful tools to accelerate materials discovery. oaepublish.comd-nb.info

Genetic algorithms are optimization methods inspired by Darwinian evolution. d-nb.info A "population" of candidate material structures evolves through operations like crossover and mutation, with a "fitness function" (e.g., calculated stability or a desired property) guiding the selection of the best candidates for the next generation. github.ioresearchgate.net

Machine learning models can be trained on existing data from experiments or high-throughput computations to predict material properties much faster than direct quantum mechanical calculations. mdpi.comnickeffect.eu These ML models can act as surrogate fitness functions within a GA, dramatically speeding up the search for optimal materials. d-nb.info This combined ML-accelerated GA (MLaGA) approach has been shown to reduce the number of required energy calculations by up to 50-fold compared to a traditional GA. d-nb.info Such methods can be used to search for stable nanoalloys, and similar strategies could be applied to design novel this compound-based materials, catalysts, or nanoparticles with tailored properties. d-nb.info Software packages are now being developed that implement these ML@GA methods for the automated structural determination of molecules, clusters, and materials on surfaces. nih.gov

Trivanadate in Catalysis: Mechanisms and Applications

Heterogeneous Catalysis Involving Trivanadate-Based Materials

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of modern chemical manufacturing. miragenews.com this compound-based materials have emerged as robust solid catalysts, particularly in reactions requiring controlled redox processes. Their catalytic activity stems from the versatile oxidation states of vanadium and the specific coordination environments within the this compound structure.

Selective Oxidation Reactions Mediated by this compound Catalysts

Vanadium-based catalysts are renowned for their ability to facilitate selective oxidation, a critical process for converting hydrocarbons into valuable chemicals. cityu.edu.hk this compound compounds, in particular, have demonstrated high efficacy and selectivity in these transformations.

A notable application is the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform molecule, into 2,5-diformylfuran (DFF), a valuable chemical intermediate. Research has shown that catalysts prepared using ammonium (B1175870) this compound (NH₄·V₃O₈) as a precursor exhibit excellent performance. For instance, a catalyst synthesized from NH₄·V₃O₈ and FeCl₂·4H₂O achieved a 95.5% conversion of HMF with an 82.9% selectivity towards DFF in just six hours at 140°C. acs.org This highlights the potential of this compound-based systems in biorefinery applications. Similarly, ammonium this compound(V)/nitrogen-doped carbon composites have been developed for the selective oxidation of HMF. nih.gov The general catalytic utility of potassium vanadate (B1173111) as an oxidizing agent in various organic syntheses has also been recognized. nih.gov

The effectiveness of these catalysts is often linked to the Mars-van Krevelen mechanism, where the vanadate lattice provides oxygen for the oxidation of the substrate, followed by its re-oxidation by a gaseous oxidant. acs.org

Table 1: Performance of this compound-Based Catalysts in Selective Oxidation

Catalyst Precursor Substrate Product Conversion (%) Selectivity (%) Reference

Selective Catalytic Reduction (SCR) of Nitrogen Oxides with this compound Components

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) using ammonia (B1221849) (NH₃) as a reductant is the most effective technology for abating NOx emissions from stationary and mobile sources. mdpi.comrsc.org Commercial SCR catalysts are typically composed of vanadium oxide (V₂O₅) and tungsten oxide (WO₃) supported on titanium dioxide (TiO₂). mdpi.com

Photocatalytic Applications of this compound Composites

Photocatalysis offers a green and sustainable approach to environmental remediation and energy production by using light to drive chemical reactions. mdpi.commdpi.commdpi.com this compound composites have shown significant promise as effective photocatalysts, primarily due to their ability to absorb visible light. mdpi.com

A prime example is the development of a 2D/2D heterojunction photocatalyst composed of layered titanium dioxide (TiO₂) and ammonium this compound ((NH₄)₂V₃O₈). mdpi.com This composite material demonstrated exceptional efficiency in the degradation of methylene (B1212753) blue, a model organic pollutant. Under sunlight irradiation, the TiO₂/(NH₄)₂V₃O₈ heterojunction at an optimal ratio achieved 100% removal of the dye, a significant improvement over the 54% and 8% degradation shown by TiO₂ and (NH₄)₂V₃O₈ individually. mdpi.com The enhanced activity is due to the formation of a heterojunction that promotes the separation of photogenerated electrons and holes, thereby increasing the quantum efficiency of the process. mdpi.com Other vanadate composites, such as those involving Zn₃V₂O₈, have also been investigated for the photodegradation of organic pollutants. researchgate.net

Table 2: Performance of this compound Composites in Photocatalysis

Catalyst Pollutant Light Source Degradation Efficiency (%) Reference

Elucidation of Catalytic Mechanisms on this compound Surfaces

Understanding the fundamental reaction mechanisms at the molecular level is crucial for the rational design of more efficient catalysts. researchgate.net For this compound-based materials, the catalytic cycle is intricately linked to the reaction pathways of adsorbates and the dynamic nature of the vanadium active sites.

Reaction Pathways and Intermediate Formation in this compound-Catalyzed Reactions

The reaction pathways on this compound surfaces are dictated by the nature of the catalytic process.

In Selective Oxidation: The oxidation of alcohols like HMF on vanadate catalysts is widely described by the Mars-van Krevelen mechanism . cityu.edu.hkacs.orgnumberanalytics.comnumberanalytics.com This pathway involves two key steps: first, the reactant molecule is oxidized by lattice oxygen from the catalyst surface, leading to the reduction of the vanadium centers (V⁵⁺ → V⁴⁺). Second, the reduced catalyst is re-oxidized by a gaseous oxidant, such as O₂, regenerating the active sites for the next catalytic cycle. acs.orgresearchgate.net

In Selective Catalytic Reduction (SCR): The SCR reaction mechanism on polymeric vanadate surfaces generally follows a path involving the adsorption of reactants. NH₃ adsorbs onto Brønsted acid sites (V-OH), forming NH₄⁺ ions or coordinated NH₃. acs.org These adsorbed ammonia species then react with NOx from the gas phase (an Eley-Rideal mechanism) or with co-adsorbed NOx species (a Langmuir-Hinshelwood mechanism) to produce dinitrogen (N₂) and water (H₂O). The polymeric nature of the this compound-like sites facilitates the necessary electron transfer for the redox cycle. nih.gov

In Photocatalysis: For this compound composites like TiO₂/(NH₄)₂V₃O₈, the mechanism is initiated by light absorption. The this compound component, acting as a sensitizer, absorbs visible light to generate electron-hole pairs. mdpi.com Due to the well-aligned band structure of the heterojunction, the excited electrons are efficiently transferred to the conduction band of TiO₂ while the holes remain on the this compound. This charge separation is critical to prevent recombination. The separated electrons and holes then react with surface-adsorbed O₂ and H₂O to form highly reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and hydroxyl radicals (•OH), which are responsible for the degradation of pollutants. mdpi.commdpi.com

Role of Vanadium Oxidation States and Active Sites in this compound Catalysis

The catalytic functionality of trivanadates is fundamentally governed by the properties of the vanadium centers that constitute the active sites.

Vanadium Oxidation States: The ability of vanadium to cycle between different oxidation states, primarily V⁵⁺ and V⁴⁺, is the cornerstone of its catalytic activity. In SCR, the reducibility of V⁵⁺ species is a key factor determining the catalyst's performance, and this property is enhanced in polymeric vanadate structures. nih.gov Operando spectroscopy has confirmed that during the SCR reaction on V₂O₅-WO₃/TiO₂ catalysts, the vanadia species are predominantly in the V⁴⁺ state, indicating that the reoxidation of the catalyst is the rate-limiting step. nih.gov Similarly, in the Mars-van Krevelen oxidation mechanism, the V⁵⁺/V⁴⁺ redox couple facilitates the transfer of lattice oxygen to the substrate. cityu.edu.hkacs.org In photocatalytic (NH₄)₂V₃O₈, electron paramagnetic resonance (EPR) studies have identified the presence of V⁴⁺ (as VO²⁺) in axially distorted octahedral sites, which play a role in the electronic transitions necessary for photocatalysis. mdpi.com

Active Sites: In this compound-like polymeric structures, the active sites are more complex than isolated metal centers. For SCR, the catalytically active sites are the polymeric vanadyl species themselves. nih.gov These structures provide a high density of both Brønsted acid sites (V-OH groups), which are crucial for adsorbing ammonia, and Lewis acid sites (coordinatively unsaturated V centers). nih.govacs.org The proximity and electronic coupling of vanadium centers within the polymer chain are thought to lower the activation energy of the redox cycle, boosting low-temperature activity. nih.govresearchgate.net For selective oxidation, the active sites are the vanadyl (V=O) oxygens and bridging V-O-V oxygens within the this compound lattice, which are transferred to the substrate during the reaction.

Catalyst Design Principles for Enhanced this compound Performance

The efficacy of this compound compounds in catalytic applications can be significantly augmented through strategic design principles. By modifying their intrinsic properties or their interaction with other materials, it is possible to tailor their catalytic activity for specific reactions. Key strategies include doping the this compound structure with other elements and forming composite materials that leverage synergistic effects. These approaches aim to enhance surface area, improve electronic properties, increase the number of active sites, and stabilize the catalyst for prolonged operational life.

Doping and Composite Formation for Tailored Catalytic Activity

Doping and the formation of composites are powerful techniques to refine the catalytic performance of trivanadates. Doping involves introducing foreign atoms into the crystal lattice of the this compound, which can alter its electronic structure and create more active catalytic sites. Composite formation, on the other hand, involves combining trivanadates with other materials, such as carbon-based substances, metal oxides, or zeolites, to create a hybrid catalyst with enhanced properties derived from each component. mdpi.comspringerprofessional.de

Doping with Metallic and Non-Metallic Elements:

The introduction of dopants into the this compound framework is a key strategy to modify its catalytic behavior. For instance, alkali metals like lithium, sodium, and potassium have been investigated as dopants in vanadia-based catalysts. acs.orgresearchgate.net The presence of these alkali dopants can influence the acidity and redox properties of the catalyst. acs.orgresearchgate.net Studies on vanadia/titania catalysts have shown that alkali doping can affect the adsorption energies of reactants and the electronic structure of the vanadium sites. acs.org Specifically, the interaction of neutral alkali metals with the oxygen sites in the vanadia structure can lead to an elongation of the vanadyl (V=O) bonds and an electron transfer to the vanadium atoms, which modifies the catalyst's reactivity. acs.org

Composite Formation with Carbonaceous Materials:

Creating composites of trivanadates with carbon-based materials is a widely explored avenue to enhance catalytic performance. Carbon materials, such as activated carbon, carbon nanotubes, and graphitic carbon nitride (g-C3N4), offer high surface area, excellent electrical conductivity, and chemical stability, making them ideal supports or co-catalysts. mdpi.comspringerprofessional.de

For example, ammonium this compound supported on nitrogen-doped carbon has demonstrated high catalytic activity in the selective oxidation of 5-hydroxymethylfurfural. researchgate.net Similarly, silver vanadate (AgVO3) has been combined with graphitic carbon nitride to form composites. researchgate.net In these composites, the g-C3N4 acts as a polymer photocatalyst that works in synergy with the silver vanadate to enhance its photocatalytic activity under visible light. researchgate.net The combination of these materials can lead to improved charge separation and transfer, which are crucial for efficient photocatalysis. researchgate.net

Composite Formation with Metal Oxides and Zeolites:

Combining trivanadates with other metal oxides or zeolites can yield catalysts with unique structural and acidic properties. Silver vanadate, for instance, has been used to create a composite with indium oxide (In2O3). This In2O3/Ag3VO4 composite showed enhanced photocatalytic degradation of methylene blue compared to the individual components, which was attributed to a smaller band gap and strong absorption in the solar spectrum. researchgate.net

Zeolites, with their well-defined porous structures and high surface areas, are excellent supports for this compound catalysts. mdpi.com Vanadium-modified hierarchical zeolites have been shown to be active and selective catalysts in oxidation reactions, such as the epoxidation of cyclohexene. nih.gov The hierarchical pore structure of these zeolites allows reactant molecules to better access the active vanadium sites, while the inherent acidity of the zeolite can influence the reaction pathways. nih.gov Composites of zeolites with TiO2 have also been explored to create adsorbent-photocatalyst materials, where the zeolite component enhances the adsorption of pollutants, thereby facilitating their degradation by the photocatalytically active component under UV light. uns.ac.id

The table below summarizes key research findings on the impact of doping and composite formation on the performance of this compound-based catalysts.

This compound Compound Dopant/Composite Material Target Application Key Research Finding
Ammonium this compound(V)Nitrogen-doped CarbonSelective oxidation of 5-hydroxymethylfurfuralThe composite catalyst demonstrated high catalytic activity for the target reaction. researchgate.net
Silver Vanadate (Ag3VO4)Indium Oxide (In2O3)Photocatalytic degradation of Methylene BlueThe In2O3/Ag3VO4 composite exhibited higher degradation efficiency (85.5%) compared to pure Ag3VO4 (71%) and In2O3 (76.5%). researchgate.net
Silver Vanadate (AgVO3)Graphitic Carbon Nitride (g-C3N4)Visible light photocatalysisThe successful coupling of AgVO3 with g-C3N4 was confirmed, with the composite showing the characteristic diffraction peaks of both materials. researchgate.net
Vanadia (V2O5)Alkali Metals (Li, Na, K)General catalysis (methanol adsorption and hydrogenation)Doping with alkali metals was found to decrease the adsorption energy of methanol (B129727) and make the hydrogenation process less exothermic. acs.org
Vanadium-modified ZeoliteHierarchical FAU ZeoliteEpoxidation of cyclohexeneThe hierarchical zeolite containing vanadium ions proved to be an active and selective catalyst for the epoxidation reaction. nih.gov

Electrochemical Performance and Applications of Trivanadate Materials

Trivanadate as Electrode Materials for Energy Storage Devices

This compound compounds, characterized by their unique layered or tunneled structures, have emerged as highly promising electrode materials for various energy storage systems. Their crystalline frameworks are conducive to the intercalation and deintercalation of ions, a fundamental process for electrochemical energy storage. The ability of vanadium to exist in multiple oxidation states facilitates reversible redox reactions, which are essential for storing and releasing energy in batteries and supercapacitors. researchgate.netresearchgate.net

Cathode Materials for Lithium-Ion Batteries Incorporating this compound Structures

Lithium this compound (LiV₃O₈) is a notable cathode material for lithium-ion batteries (LIBs) due to its encouraging properties, such as a high theoretical specific capacity. researchgate.net The layered structure of LiV₃O₈ provides two-dimensional pathways for lithium ion diffusion, which is crucial for the charge-discharge process. researchgate.net However, challenges such as capacity fading and structural instability during cycling have been observed. researchgate.net

To address these limitations, research has focused on modifying the LiV₃O₈ structure, for instance, through hetero-ion doping. Doping with elements like silicon has been shown to enhance electrochemical performance significantly. Silicon-doped lithium this compound (LiSiₓV₃O₈) has demonstrated improved structural stability for lithium transfer and intercalation. researchgate.net Studies show that an optimized doping level, such as in LiSi₀.₀₅₀V₃O₈, can lead to superior characteristics. This specific composition retained a discharge capacity of 224.3 mAh·g⁻¹ after 150 cycles and 143.0 mAh·g⁻¹ after 300 cycles when cycled at a current density of 150 mA·g⁻¹. researchgate.net Other strategies to enhance performance include coating LiV₃O₈ nanoparticles with materials like Mg₂(PO₄)₃, which resulted in a high initial capacity of 323.93 mAh g⁻¹. researchgate.net

MaterialInitial Discharge Capacity (mAh·g⁻¹)Capacity RetentionCycling ConditionsReference
LiSi₀.₀₅₀V₃O₈Not specified224.3 mAh·g⁻¹ after 150 cycles; 143.0 mAh·g⁻¹ after 300 cycles150 mA·g⁻¹ current density, 1.8–4.0 V voltage range researchgate.net
Mg₂(PO₄)₃ coated LiV₃O₈323.93Not specifiedNot specified researchgate.net
Nb-doped LiV₃O₈401Not specified0.1C rate researchgate.net

Supercapacitor Applications of this compound Nanostructures and Thin Films

This compound nanostructures are excellent candidates for pseudocapacitor electrodes due to their high specific surface area, multiple oxidation states, and defined layered structures that shorten ion diffusion pathways. researchgate.net These properties provide abundant electroactive sites for Faradaic reactions, leading to high specific capacitance.

Various metal trivanadates have been investigated for supercapacitor applications. For example, cobalt this compound (Co₃V₂O₈) nanostructures have demonstrated a specific capacitance of approximately 790 F/g at a current density of 1 A/g, with 90.1% capacitance retention after 10,000 cycles. researchgate.net Similarly, copper this compound (Cu₃V₂O₈) nanorods delivered a specific capacitance of 430 Fg⁻¹ and showed 94.7% capacitance retention after 5000 cycles. researchgate.net Sodium this compound (NaV₆O₁₅) nanorods, synthesized from recycled fly ash, achieved a specific capacitance of 410 F/g at 1 A/g and an energy density of 65.9 Wh/kg. ekb.egekb.eg

Asymmetric supercapacitors (ASCs) have been fabricated to leverage the high performance of this compound materials. An ASC using a Ni₃V₂O₈@CNT composite as the positive electrode achieved a high energy density of 45.5 Wh kg⁻¹ and maintained 89% capacitance after 10,000 cycles. researchgate.net Another ASC based on a Co₃V₂O₈/RGO composite delivered an energy density of 28.36 Whkg⁻¹ with excellent cycling stability. researchgate.net

This compound MaterialSpecific Capacitance (F/g)Current Density (A/g)Cycling StabilityReference
Co₃V₂O₈790190.1% retention after 10,000 cycles researchgate.net
Cu₃V₂O₈4300.4 (mAcm⁻²)94.7% retention after 5000 cycles (at 4 A/g) researchgate.net
NaV₆O₁₅ Nanorods410194% retention after 10,000 cycles ekb.eg
Ni₃V₂O₈@CNTs1054189% retention after 10,000 cycles researchgate.net
V-doped Li₄Ti₅O₁₂442190% retention after 2000 cycles (at 5 A/g) mdpi.com

Mechanisms of Ion Insertion/Extraction in this compound-Based Electrodes

The electrochemical performance of this compound electrodes is fundamentally governed by the mechanism of ion insertion and extraction into their host structures. Trivanadates like LiV₃O₈ possess open-layered crystal structures that can effectively accommodate guest ions such as Li⁺. researchgate.net The process involves the reversible intercalation (insertion) and de-intercalation (extraction) of ions into the interstitial spaces within the vanadate (B1173111) lattice, coupled with the simultaneous reduction and oxidation of the vanadium cations to maintain charge neutrality.

The insertion of lithium ions into the this compound structure is often not a simple single-phase reaction. For instance, in some fluoride-based trivanadates, the process is characterized by a phase separation mechanism, where a Li-poor phase and a Li-rich phase coexist and their proportions change as the reaction proceeds. rsc.org This insertion causes an anisotropic expansion of the crystal lattice. rsc.org The kinetics of this process are influenced by factors such as the interlayer spacing of the vanadate material; a wider interlayer distance generally facilitates faster ion diffusion and can lead to higher reversible capacity. acs.org

In supercapacitors, the charge storage mechanism is primarily pseudocapacitive, arising from fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. researchgate.net The multiple oxidation states of vanadium (e.g., V³⁺, V⁴⁺, V⁵⁺) allow for these rapid surface redox transitions, contributing to the high specific capacitance observed in materials like Co₃V₂O₈ and NaV₆O₁₅. ekb.egacs.org The nanostructuring of these materials is critical as it maximizes the electrochemically active surface area, ensuring that a large number of vanadium sites are accessible to the electrolyte ions for these Faradaic reactions. researchgate.net

Electrochemical Sensing Applications of this compound Composites

The distinct electronic and catalytic properties of this compound compounds make them suitable for use in electrochemical sensors. When combined with other materials to form composites, their sensing capabilities can be further enhanced, leading to improved sensitivity, selectivity, and stability for detecting various analytes, including environmental pollutants. researchgate.net

Detection of Environmental Pollutants using this compound Sensors

This compound-based nanocomposites have been developed for the sensitive and selective electrochemical detection of environmental contaminants like antibiotics. researchgate.net The modification of electrodes with these materials leverages their catalytic activity and large surface area.

For example, a sensor using a samarium vanadate (SmVO₄)/halloysite nanotube (HNT) composite demonstrated promising results for the detection of the antibiotic furaltadone (B92408) (FLD). researchgate.net The composite, spray-coated onto an electrode, achieved a very low limit of detection of 0.009 μM over a wide linear working range. researchgate.net The enhanced performance is attributed to the synergistic effect between the catalytic stability of SmVO₄ and the high surface area and conductance of the HNTs. researchgate.net Similarly, a composite of gadolinium vanadate (GdVO₄) and graphene oxide (GO) showed superior selectivity and sensitivity for detecting the antibiotic sulfadiazine (B1682646) (SLZ), achieving a limit of detection of 3.1 nM. researchgate.net The synergistic effects between the components of such composites are crucial for amplifying the electrochemical signal and improving sensor performance. frontiersin.org

Sensor MaterialTarget PollutantLimit of Detection (LOD)Linear Range (μM)Reference
SmVO₄/HNT CompositeFuraltadone (FLD)0.009 μM0.05–194.4 researchgate.net
GdVO₄@GO CompositeSulfadiazine (SLZ)3.1 nMNot specified researchgate.net

Electrocatalytic Behavior of this compound-Modified Electrodes

The electrocatalytic activity of an electrode is its ability to accelerate the rate of an electrochemical reaction at its surface. This compound-modified electrodes exhibit enhanced electrocatalytic behavior due to the redox activity of the vanadium ions. researchgate.net This property is beneficial for both energy conversion systems and electrochemical sensors.

In the context of sensing, the electrocatalytic function of the this compound composite is key to its operation. For instance, in the detection of furaltadone or sulfadiazine, the this compound material catalyzes the oxidation or reduction of the target analyte at the electrode surface. researchgate.net This catalytic action lowers the overpotential required for the reaction and increases the peak current, which forms the basis of the detection signal. The modification of an electrode with a this compound composite creates a surface with a high density of active sites, excellent conductivity, and synergistic interactions between its components, all of which contribute to superior electrocatalytic performance. researchgate.netfrontiersin.org

The effectiveness of these modified electrodes is often evaluated using techniques like cyclic voltammetry, which can reveal the catalytic mechanism. For many electrocatalytic processes, the relationship between the peak current and the scan rate indicates whether the reaction is diffusion-controlled or surface-confined. scispace.com The enhanced catalytic activity of this compound-modified electrodes, often facilitated by their nanostructured morphology and the synergistic effects within a composite, makes them promising for a range of electrocatalytic applications. researchgate.netresearchgate.net

Design and Fabrication of this compound-Based Electrochemical Sensors

The exploration of this compound compounds in the field of electrochemical sensing is an emerging area of research, driven by their unique structural and electrochemical properties. While the application of trivanadates in battery technology has been more extensively studied, their potential for creating sensitive and selective electrochemical sensors is increasingly being recognized. The design and fabrication of these sensors involve carefully controlled synthesis of this compound nanomaterials and their integration into electrode platforms.

The fabrication of this compound-based electrochemical sensors typically begins with the synthesis of the this compound material itself. Various methods have been employed to produce this compound nanostructures with controlled morphology and size, which are critical factors influencing their electrochemical performance.

One common approach is the hydrothermal method . This technique involves the reaction of precursor materials in an aqueous solution at elevated temperatures and pressures. For instance, single-crystalline ammonium (B1175870) this compound (NH₄V₃O₈) with diverse morphologies such as shuttles, flowers, belts, and plates has been synthesized by the hydrothermal treatment of ammonium metavanadate (NH₄VO₃) with acetic acid. mdpi.com The morphology and size of the resulting crystals can be controlled by adjusting parameters like pH and the concentration of the vanadium precursor. mdpi.com Similarly, lithium this compound (LiV₃O₈) has been synthesized using a microwave sol-gel method, which offers a faster route to material preparation. nih.gov

Another significant fabrication step is the modification of the electrode surface with the synthesized this compound material. A common technique is drop-casting , where a suspension of the this compound nanomaterial is deposited onto the surface of a working electrode, such as a glassy carbon electrode (GCE), and then dried. To enhance the stability and conductivity of the sensor, the this compound material is often combined with other materials to form a composite. For example, erbium vanadate (ErVO₄) has been combined with graphitic carbon nitride (g-CN) to form a nanocomposite, which is then coated onto a GCE. mdpi.com The use of nanomaterials like reduced graphene oxide (rGO) in conjunction with trivanadates can also improve the electrical conductivity and surface area of the electrode, leading to enhanced sensor performance. nih.gov

The choice of the specific this compound compound also plays a crucial role in the sensor's design. Different cations within the this compound structure (e.g., Li⁺, K⁺, NH₄⁺) can influence the material's electrochemical behavior. For example, ammonium this compound is noted for its attractive electrochemical characteristics, including good rate capacity and low cost. mdpi.com The layered structure of compounds like potassium this compound (K₀.₅V₂O₅) allows for the intercalation of ions, a property that is not only beneficial for batteries but can also be exploited for sensing applications. researchgate.net

Research Findings on this compound and Related Vanadate-Based Sensors

While research specifically on this compound-based electrochemical sensors is still developing, studies on related vanadate compounds provide valuable insights into their potential. These findings highlight the importance of material morphology, composition, and the synergistic effects of composite materials in achieving high-performance sensing.

For example, an electrochemical sensor based on erbium vanadate nanoparticles modified with graphitic carbon nitride (ErVO₄@g-CN) demonstrated excellent electrocatalytic activity for the detection of the food adulterant dimetridazole. mdpi.com The sensor exhibited a low detection limit of 1 nM and a wide linear range from 0.5 to 863.5 µM. mdpi.com The irregular-shaped ErVO₄ nanoparticles, with an approximate size of 15 nm, contributed to the sensor's high performance. mdpi.com

In another study, a sensor utilizing holmium vanadate shielded by graphene oxide (HV@GO) was developed for the electrochemical detection of sulfathiazole. acs.org This demonstrates the versatility of rare-earth vanadates in sensing applications. Furthermore, a sensor based on calcium vanadate nanofilaments combined with reduced graphene oxide (CVO/RGO) was successfully used for the detection of mefenamic acid, showcasing a very low limit of detection of 0.021 μM and a broad linear range. researchgate.net

These examples, while not exclusively focused on trivanadates, underscore the potential of vanadate-based materials in electrochemical sensing. The key takeaway is that the rational design of the vanadate nanostructure and its combination with conductive materials are crucial for developing highly sensitive and selective sensors.

Table 1: Synthesis Methods for this compound and Related Vanadate Nanomaterials

Compound Synthesis Method Precursors Key Features Reference
Ammonium this compound (NH₄V₃O₈) Hydrothermal NH₄VO₃, Acetic Acid Controllable morphology (shuttles, flowers, belts, plates) mdpi.com
Lithium this compound (LiV₃O₈) Microwave sol-gel - Rapid synthesis nih.gov
Erbium Vanadate (ErVO₄) Hydrothermal Erbium (III) nitrate (B79036) pentahydrate, NH₄VO₃, Urea Nano-sized irregular particles (~15 nm) mdpi.com
Calcium Vanadate (CVO) - - Nanofilament structures researchgate.net

Table 2: Performance of Electrochemical Sensors Based on Vanadate Compounds

Electrode Modification Analyte Detection Method Linear Range Limit of Detection (LOD) Reference
ErVO₄@g-CN/GCE Dimetridazole DPV 0.5 - 863.5 µM 1 nM mdpi.com
HV@GO Sulfathiazole Electrochemical - - acs.org
CVO/RGO/GCE Mefenamic Acid DPV 0.001 - 115 µM 0.021 µM researchgate.net
rGO/SPCE Salicylic Acid Amperometry - - nih.gov

Coordination Chemistry of Trivanadate Species

Formation and Stability of Aqueous Trivanadate Complexes

The speciation of vanadate (B1173111) in aqueous solution is highly dependent on both pH and the total vanadium concentration. mdpi.comwisc.edu In dilute solutions (below 1 mM) and at pH values above 8, the predominant species is the monomeric tetrahedral orthovanadate (H₂VO₄⁻). wisc.edu As the pH is lowered and the concentration increases, a series of condensation reactions occur, leading to the formation of various polyoxidovanadates, including dimers (V₂), trimers (V₃), tetramers (V₄), and the well-studied decavanadate (B1236424) (V₁₀). mdpi.comnih.gov

Linear this compound is one of the smaller polyoxidovanadates formed in these processes. researchgate.net The formation of oligovanadates can be influenced by cellular environments; for instance, at physiological vanadate concentrations, oligovanadate formation is generally low, but it may become relevant in specific confined cell compartments or within a pH range of 3 to 5.5. mdpi.com The stability of these complexes is a critical factor in their biological activity, and once formed, their interactions with proteins and other biological ligands can be studied. researchgate.net The thermodynamic and kinetic stabilities of the various vanadate coordination complexes span a wide spectrum, influencing their potential as enzyme inhibitors. wisc.edu

Table 1: Vanadate Speciation in Aqueous Solution

pH Range Vanadium Concentration Predominant Species
> 8 < 1 mM Monomeric vanadate (H₂VO₄⁻) wisc.edu
Neutral to Acidic > 1 mM Oligomers (V₂, V₃, V₄, V₁₀) mdpi.comwisc.edunih.gov
3 - 5.5 Physiologically relevant Decavanadate (V₁₀) may be relevant mdpi.com

Ligand Binding and Coordination Geometries in this compound Complexes

The interaction of vanadate species with ligands containing nitrogen and oxygen donor atoms is a cornerstone of its coordination chemistry, leading to complexes with diverse geometries. researchgate.net The coordination number of vanadium in these complexes can range from four to six, commonly adopting tetrahedral, trigonal bipyramidal, square pyramidal, or octahedral geometries. researchgate.netlibretexts.orgwikipedia.orgnumberanalytics.com

Multidentate ligands, which possess multiple donor atoms, can bind to a metal ion through several sites simultaneously, an effect known as chelation. chemguide.co.uklibretexts.org this compound, like other vanadate species, readily interacts with such ligands. Studies on vanadate complexation with ligands derived from diethanolamine (B148213) and iminodiacetate, which contain both amine (nitrogen) and hydroxyl/carboxylate (oxygen) functionalities, reveal the formation of stable complexes. researchgate.net

The coordination geometry is influenced by the nature of the ligand. For instance, ligands with chelating hydroxylate and amine groups tend to form five-coordinate vanadium complexes, while the inclusion of carboxylate groups often results in six-coordinate complexes. researchgate.net In complexes with tetradentate ligands (ligands with four donor sites), the vanadium center may be coordinated by three or four of these functionalities depending on the pH. researchgate.net The versatility in coordination modes allows these ligands to stabilize various vanadate species, including this compound, in solution. nih.gov

Specific functional groups on the ligand play a crucial role in the structure and stability of the resulting vanadate complex.

Amine Groups: The nitrogen atom of an amine function shows a strong affinity for the oxometal ion. researchgate.net In many complexes, the nitrogen atom occupies an axial position in a trigonal bipyramidal geometry. researchgate.net The coordination of azomethine nitrogen to a vanadium center has been confirmed by shifts in its characteristic stretching frequency in FTIR spectra. researchgate.net

Hydroxyl Groups: The oxygen atoms of hydroxyl groups are common coordinating partners. Vanadate readily forms complexes with alcohols and diols. wisc.edu

Carboxylate Groups: Carboxylate groups are effective binders for vanadium. Their presence often leads to the formation of six-coordinate complexes, indicating their strong coordinating ability. researchgate.net In protein-vanadate adducts, the carboxylate side chains of glutamate (B1630785) and aspartate residues are frequently involved in binding. nih.govnih.gov

The interplay of these functional groups dictates the final coordination geometry. For example, in complexes with N,N-bis(2-hydroxyethyl)glycinate, the vanadium center binds through the nitrogen atom, a hydroxyethyl (B10761427) group, and a carboxymethyl group, resulting in a trigonal-bipyramidal structure. researchgate.net

Structural Analysis of Protein-Trivanadate Adducts and Enzyme Inhibition Models

The structural similarity between vanadate and phosphate (B84403) makes vanadate species, including this compound, potent inhibitors of many enzymes that process phosphate-containing substrates, particularly phosphatases and ATPases. nih.govnih.govnih.gov This inhibitory action often stems from the ability of vanadate to form a stable structure that mimics the transition state of the enzymatic reaction. nih.govresearchgate.net

Phosphoryl transfer reactions proceed through a fleeting, high-energy trigonal bipyramidal transition state. nih.govyoutube.com Vanadate's ability to form stable five-coordinate complexes with a trigonal bipyramidal geometry makes it an excellent transition state analog. researchgate.netresearchgate.net When an enzyme binds vanadate, it often forms a covalent adduct with an active site nucleophile (like a serine or cysteine residue), creating a structure that closely resembles the geometry of the true phosphoryl transfer transition state. youtube.comwesleyan.edu

This mimicry effectively "traps" the enzyme in a stable, inhibited state. wikipedia.org For example, vanadate is a well-established inhibitor of protein tyrosine phosphatases (PTPs), where it forms a trigonal bipyramidal structure in the active site, stabilized by hydrogen bonds. nih.gov While much of the research has focused on monovanadate, larger oligomers like linear this compound are also known to interact with and inhibit enzymes. researchgate.net The binding of these larger vanadates can be influenced by electrostatic interactions with cationic residues in or near the enzyme's active site. wisc.edu However, it has been noted that while pentavalent organo-vanadates can be useful probes, they may not be perfect mimics of the transition state, as the electronic structure and polarity of V-O bonds differ from P-O bonds. nih.govbiu.ac.il

Table 2: Comparison of Phosphate Transition State and Vanadate Analog

Feature Phosphoryl Transfer Transition State Vanadate Transition State Analog
Central Atom Phosphorus (P) Vanadium (V) researchgate.net
Geometry Trigonal Bipyramidal nih.gov Trigonal Bipyramidal researchgate.netyoutube.com
Coordination No. 5 5 researchgate.net
Lifetime Fleeting (~10⁻¹² s) nih.gov Stable nih.govwesleyan.edu
Interaction Covalent bond forming with nucleophile youtube.com Forms stable covalent adduct with enzyme nucleophile wesleyan.edu

Spectroscopic Probes of Protein-Trivanadate Interactions

A variety of spectroscopic techniques are employed to characterize the structure and dynamics of protein-vanadate adducts. These methods provide crucial insights into the coordination environment of the vanadium center and the nature of its interaction with the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁵¹V NMR is particularly powerful for studying vanadate speciation and complexation in solution. researchgate.netresearchgate.net The chemical shift and line width of the ⁵¹V NMR signal are sensitive to the coordination number and geometry of the vanadium atom. researchgate.net ¹H and ¹³C NMR can also be used to probe the structure of the organic ligands bound to the vanadate. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study systems containing the paramagnetic V(IV) (vanadyl, VO²⁺) ion. It can provide information about the identity and geometry of the ligands coordinated to the vanadium center. nih.gov For instance, EPR has been used to show that upon binding to a protein, a water molecule in the coordination sphere of a V(IV) complex can be replaced by protein residues like aspartate, glutamate, or histidine. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The binding of vanadate complexes to proteins can be monitored by changes in the UV-Vis absorption spectrum. nih.govnih.gov This technique is also useful for following redox processes involving vanadium. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon the binding of a ligand. mdpi.com This quenching can be used to study the interaction of vanadate complexes with proteins like serum albumin and to determine binding constants. mdpi.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) under non-denaturing conditions allows for the direct observation of non-covalent protein-ligand complexes, providing clear information on the stoichiometry of the interaction. nih.govnih.gov

These spectroscopic tools, often used in conjunction with X-ray crystallography, provide a comprehensive picture of the structural and electronic properties of this compound and other vanadate species when bound to biological macromolecules. nih.govresearchgate.net

Bioinorganic Chemistry of this compound

The bioinorganic chemistry of this compound and related polyoxidovanadates (POVs) is a field of significant research interest, primarily driven by their potential pharmacological applications. researchgate.net These compounds interact with a variety of biological molecules, leading to a range of effects, most notably the inhibition of enzymes and insulin-mimetic properties. tandfonline.comnih.gov The biological activity of vanadate species is often attributed to the structural similarity between vanadate (VO₄³⁻) and phosphate (PO₄³⁻), which allows them to act as competitive inhibitors for enzymes that process phosphate-containing substrates. researchgate.netpreprints.org

Linear this compound (V₃) is one of several polyoxidovanadate species that have been studied for their interactions with proteins. researchgate.net The speciation of vanadium in solution is highly dependent on factors such as pH, concentration, and the presence of other coordinating ligands, which in turn influences its biological effects. nih.govmdpi.com

Interactions with Biomolecules and Enzyme Inhibition

This compound and other vanadates are known to interact with a wide array of proteins and enzymes, often resulting in the modulation of their activity. researchgate.net X-ray crystallographic studies have been instrumental in elucidating the nature of these interactions. researchgate.net Vanadate species, including the dimeric (V₂) and tetrameric (V₄) forms, have been shown to inhibit various enzymes such as dehydrogenases, phosphatases, and isomerases. tandfonline.com

The inhibitory mechanism often involves the binding of the vanadate species to the active site of the enzyme. For instance, vanadates are potent inhibitors of protein tyrosine phosphatases (PTPs). nih.govnih.gov This inhibition is crucial for its insulin-mimetic effects, as PTPs are involved in dephosphorylating the insulin (B600854) receptor, thus terminating the insulin signal. researchgate.netillinois.edu By inhibiting PTPs, vanadate maintains the phosphorylated and active state of the insulin receptor. illinois.edu The interaction between vanadium and the active site of most phosphatases is believed to be the underlying mechanism for this inhibition. nih.gov

A summary of enzymes affected by various vanadate species is presented below:

Vanadate SpeciesAffected Enzymes/ProteinsEffectReference
Monomer (V₁)Protein Tyrosine Phosphatases, P-type ATPases, RNA triphosphatasesInhibition researchgate.nettandfonline.com
Dimer (V₂)Dehydrogenases, Aldolase, PhosphataseInhibition tandfonline.com
Dimer (V₂)Mutase, DehydrogenaseActivation tandfonline.com
Tetramer (V₄)Dehydrogenases, Isomerases, Aldolase, Superoxide (B77818) dismutase, MyosinInhibition/Binding tandfonline.com
Decamer (V₁₀)Tyrosine protein phosphatases, P-type ATPases, RNA triphosphatases, Myosin, ActinInhibition/Binding researchgate.net

Insulin-Mimetic Properties

One of the most extensively studied biological activities of vanadium compounds, including this compound, is their insulin-mimetic or insulin-enhancing effect. nih.govillinois.edu This property refers to the ability of these compounds to lower blood glucose levels, similar to insulin. illinois.edu Vanadium compounds have been shown to stimulate glycogen (B147801) synthesis and increase the number of GLUT-4 transporters in the cell membrane, which facilitates glucose uptake into cells. nih.gov

The primary mechanism behind the insulin-mimetic action of vanadates is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B. researchgate.netnih.gov By inhibiting these enzymes, vanadate compounds help to maintain the phosphorylation of the insulin receptor, thereby prolonging the insulin signaling cascade. researchgate.netillinois.edu Some vanadium(IV) compounds may also activate the recruitment of glucose transporters to the cell membrane, further enhancing glucose uptake. illinois.edu

Several vanadium compounds have demonstrated these properties, and research continues to explore their potential as therapeutic agents for diabetes. nih.govnih.gov

Compound TypeObserved Insulin-Mimetic EffectsMechanism of ActionReference
VanadateLowers blood glucose levels, stimulates glycogen synthesis, increases GLUT-4 transportersInhibition of Protein Tyrosine Phosphatases (PTPs) nih.govillinois.edu
Oxidovanadium(V) CompoundsInhibition of α-amylase and intracellular PTPs, improves insulin receptor phosphorylationInhibition of key enzymes in glucose metabolism and insulin signaling nih.gov
Vanadyl Cation (VO²⁺)Lowers blood glucose levelsActivation of glucose transporters, potential conversion to Vanadium(V) to inhibit PTPs nih.govillinois.edu
Bis(maltolato)oxovanadium(IV)Lowers blood glucose levelsLess toxic and more effective than simple vanadium salts nih.govillinois.edu

Environmental Dynamics and Interactions of Trivanadate

Adsorption Processes of Trivanadate on Mineral Surfaces

Adsorption to mineral surfaces is a primary mechanism controlling the concentration of dissolved vanadate (B1173111) in soils and aquatic systems. This process involves the accumulation of vanadate ions onto the surface of solid particles, thereby reducing their mobility. nih.govescholarship.org

Iron (Fe) and manganese (Mn) (oxy)hydroxides are key mineral phases that regulate the cycling of V(V) at the solid-solution interface. nih.govosti.govescholarship.org Studies have shown that vanadate adsorbs onto a variety of common Fe and Mn oxides, including ferrihydrite, goethite, hematite, birnessite, and pyrolusite. nih.govosti.gov The primary mechanism for this retention is the formation of inner-sphere surface complexes, where the vanadate ion directly bonds to the mineral surface. nih.govacs.org Spectroscopic analyses, such as Extended X-ray Absorption Fine Structure (EXAFS), have confirmed that mononuclear V(V) species are the dominant form adsorbed on these oxide surfaces at neutral pH. nih.govosti.govescholarship.org

The extent of adsorption is significantly influenced by pH. Generally, vanadate adsorption on metal (hydr)oxides decreases as pH increases. elsevierpure.comresearchgate.net This is attributed to the increased competition between hydroxide (B78521) ions (OH⁻) and the anionic vanadate species for available surface binding sites at higher pH levels. researchgate.net Maximum adsorption capacities are typically observed in the pH range of 3 to 4. elsevierpure.com The affinity of vanadate for different metal oxides varies, with studies showing that granular ferric hydroxide (GFH) can have a higher adsorption capacity compared to titanium dioxide-based or other iron-based adsorbents. elsevierpure.com This strong binding is also evident in desorption studies, which show that vanadate is more strongly retained than other oxyanions like molybdate. researchgate.net

Table 1: Langmuir Adsorption Parameters for Vanadate on Various Metal Oxides This interactive table summarizes the maximum adsorption capacity (Xm) and binding energy constant (b) for different metal oxide adsorbents as determined by the Langmuir isotherm model.

Adsorbent Mineralogy Max. Adsorption Capacity (Xm) Binding Energy Constant (b) Source
GFH Iron-based Highest Highest elsevierpure.com
GTO TiO2-based Intermediate Intermediate elsevierpure.com
E-33 Iron-based Lowest Lowest elsevierpure.com

The crystallinity of adsorbent minerals plays a crucial role in their capacity to adsorb vanadate. escholarship.org Crystallinity refers to the degree of structural order in a solid; minerals can range from highly crystalline (well-ordered) to amorphous or poorly crystalline (disordered). Research indicates that vanadate adsorption capacity and surface affinity are inversely proportional to the crystallinity of the oxide. escholarship.org

For instance, poorly crystalline or amorphous materials like ferrihydrite exhibit a higher capacity for vanadate adsorption compared to their more crystalline counterparts, such as goethite and hematite. escholarship.org Similarly, studies on hydroxyapatite (B223615) have shown that materials with low crystallinity and high specific surface area can quantitatively remove a wide range of ions, including vanadium, whereas highly calcined, crystalline powders are less effective. nih.gov The increase in adsorbent crystallinity leads to a decrease in adsorption capacity. researchgate.net This is because less crystalline materials generally possess a higher specific surface area and a greater density of reactive surface sites for binding. nih.govnih.gov Thermodynamic parameters derived from adsorption studies confirm that V(V) adsorption is a favorable (exergonic) process across a variety of mineral surfaces with different properties. nih.govosti.govnih.govacs.org

Redox Transformations of Vanadium Species in Environmental Systems (Focus on V(V) to V(IV) relevant to this compound)

Vanadium is a redox-sensitive element, and its environmental behavior is strongly tied to transformations between its oxidation states, primarily the conversion between pentavalent vanadium (V(V)) and tetravalent vanadium (V(IV)). researchgate.netnih.govnih.gov The V(V) state, found in this compound, is generally more mobile and toxic, while the V(IV) state is less soluble. escholarship.orgnih.gov

The reduction of V(V) to V(IV) can occur under anaerobic or suboxic conditions and is often mediated by microorganisms. engineering.org.cn This microbial reduction is considered a natural detoxification strategy in various environments, including soils and groundwater. nih.govengineering.org.cn Several bacterial species have been identified that can use V(V) as an electron acceptor for respiration, effectively immobilizing the vanadium. engineering.org.cnresearchgate.net Abiotic reduction is also possible through interaction with Fe(II)-bearing minerals. nih.govacs.org However, this pathway is often slow compared to biotic processes or oxidation reactions. escholarship.org

Conversely, the oxidation of V(IV) to the more mobile V(V) can be facilitated by strong oxidants present in the environment, with manganese oxides like birnessite being particularly effective. nih.govescholarship.org Studies have shown that birnessite can rapidly oxidize sparingly soluble V(IV) species into highly mobile vanadate. nih.govescholarship.org This process can significantly increase the concentration of dissolved vanadium in aquifers that experience fluctuations in redox conditions. nih.gov The speciation of vanadium in soils is ultimately governed by a combination of factors including pH, organic matter content, and the presence of metal (hydr)oxides that facilitate these redox transformations. researchgate.net

Table 2: Key Redox Processes for Environmental Vanadium This interactive table outlines the primary redox transformations affecting vanadium mobility and the environmental factors that drive them.

Transformation Reactant Product Key Drivers Environmental Significance Source
Reduction V(V) (e.g., this compound) V(IV) (less soluble) Microbial activity, Fe(II)-bearing minerals Decreases vanadium mobility and toxicity nih.govacs.orgengineering.org.cn
Oxidation V(IV) V(V) (mobile) Manganese oxides (e.g., birnessite), oxic conditions Increases vanadium mobility and potential for transport nih.govescholarship.org

Surface Complexation Models for this compound Mobility in Environmental Matrices

To better predict the fate and transport of vanadate in the environment, scientists use surface complexation models (SCMs). usda.govusda.gov These are chemical models that provide a molecular-level description of adsorption by defining surface species, chemical reactions, and equilibrium constants. usda.gov SCMs are powerful tools because they account for the influence of surface charge on adsorption, which is a critical factor for ionic species like vanadate. usda.govusda.gov

Models such as the Diffuse Layer Model (DLM) have been successfully used to describe the adsorption of vanadate on various minerals, including iron oxides. usda.gov These models can be parameterized using experimental data and then used to predict adsorption under different environmental conditions, such as varying pH or the presence of competing ions like arsenate. nih.govelsevierpure.com

Recent advancements have linked SCMs with transport models, such as the Pore Surface Diffusion Model (PSDM), to predict the breakthrough of contaminants in systems like packed bed reactors used for water treatment. nih.govelsevierpure.comresearchgate.net This integrated approach can simulate how vanadate moves through porous media and how its mobility is affected by competitive adsorption with other anions. nih.gov Such models are invaluable for designing effective remediation systems and for assessing the risk of vanadium contamination in complex environmental matrices like soils and groundwater. escholarship.orgnih.gov

Future Research Directions in Trivanadate Chemistry

Synergistic Integration of Experimental and Computational Approaches for Trivanadate Research

The convergence of experimental synthesis and characterization with computational modeling represents a powerful strategy to accelerate the discovery and optimization of this compound-based materials. This synergistic approach allows for a deeper understanding of structure-property relationships and the rational design of new compounds.

Theoretical studies are instrumental in elucidating the complex electronic structures and reaction mechanisms of this compound systems. mdpi.comresearchgate.net For instance, computational methods can predict the stability of different this compound isomers and their interaction with other molecules, which is crucial for applications in catalysis and medicine. mdpi.comresearchgate.net Molecular docking simulations, for example, can be used to understand how this compound species might interact with biological targets such as proteins and nucleic acids. mdpi.com This predictive capability can guide experimental efforts by identifying the most promising synthetic targets.

Experimental validation of computational predictions is essential. Techniques such as X-ray crystallography provide precise atomic coordinates that can be used to benchmark and refine theoretical models. mdpi.com Spectroscopic methods, including infrared (IR) and UV-visible spectroscopy, offer insights into the bonding and electronic transitions within this compound clusters, which can be correlated with computationally derived spectra. uniwa.gr By iterating between theoretical calculations and experimental measurements, researchers can gain a comprehensive understanding of this compound behavior, from the molecular level to bulk material properties. This integrated approach is expected to be pivotal in designing next-generation this compound materials for targeted applications. researchgate.net

Exploration of Novel this compound Architectures and Composites for Advanced Functionalities

A significant frontier in this compound research is the design and synthesis of novel architectures and composite materials to unlock advanced functionalities. acs.org This involves moving beyond simple this compound salts to more complex structures, including one-dimensional (1D) nanowires, two-dimensional (2D) nanosheets, and three-dimensional (3D) frameworks. researchgate.net

The synthesis of one-dimensional nanostructures, such as sodium vanadate (B1173111) (NaV₃O₈) nanowires, has shown promise for applications in electrochemical energy storage. researchgate.net These high-aspect-ratio materials can provide efficient pathways for electron transport and ion diffusion. Another area of exploration is the creation of hybrid materials where this compound units are integrated with other components, such as polymers or other metal oxides. For example, the development of composite yarns containing manganese dioxide and carbon nanotubes points to the potential for creating flexible and high-performance energy storage devices. rsc.org

Furthermore, the formation of this compound-based coordination polymers and metal-organic frameworks (MOFs) offers a pathway to materials with tunable porosity and catalytic activity. acs.orgresearchgate.net The incorporation of this compound clusters as building blocks in these extended structures could lead to new materials for gas storage, separation, and heterogeneous catalysis. Research into intercalated vanadyl vanadates also suggests possibilities for creating layered materials with interesting magnetic and electronic properties. acs.org The synthesis of vanadate/fluorapatite nano-crystallites from solid waste demonstrates the potential for creating novel composite materials with applications in photocatalysis and pollution remediation. mattech-journal.orgmattech-journal.org

Development of In Situ Characterization Techniques for Dynamic this compound Processes

Understanding the formation, transformation, and reactivity of trivanadates in real-time is crucial for controlling their synthesis and optimizing their performance. The development and application of in situ characterization techniques are therefore a key research direction. These methods allow researchers to observe dynamic processes as they occur, providing insights that are often missed by conventional ex situ analysis.

In situ ambient pressure X-ray photoelectron spectroscopy (AP-XPS) has emerged as a powerful tool for probing the surface chemistry of vanadate materials in the presence of gases or liquids. researchgate.net This technique can reveal changes in the oxidation state of vanadium and the elemental composition of the surface during catalytic reactions or electrochemical processes. researchgate.net Similarly, in situ Atomic Force Microscopy (AFM) can be used to visualize morphological changes at the nanoscale on the surface of vanadate electrodes or catalysts during operation. utwente.nl

The in situ synthesis of oxovanadium(IV) complexes with Schiff bases, where the vanadyl ion acts as a template, demonstrates a method to study the formation of complex vanadate-related structures in solution. uniwa.gr This approach can provide valuable information about the reaction pathways and intermediates involved in the self-assembly of this compound clusters. Furthermore, target-guided synthesis (TGS) approaches, which use a biological target to direct the in situ formation of a ligand, represent an innovative strategy that could be adapted for studying this compound interactions in complex biological environments. rsc.org The continued development of these and other in situ techniques will be essential for gaining a deeper understanding of the dynamic behavior of trivanadates.

Towards Sustainable Synthesis and Application of this compound Materials

In line with global efforts towards environmental stewardship, a major focus of future this compound research is the development of sustainable synthesis routes and applications. mattech-journal.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

"Green chemistry" principles are being increasingly applied to the synthesis of this compound materials. researchgate.net This includes the development of methods that minimize waste and avoid the use of toxic reagents. A notable example is the synthesis of vanadate/fluorapatite nanocrystals using industrial solid wastes, such as phosphogypsum and vanadium pentoxide, as precursors. mattech-journal.orgmattech-journal.org This approach not only provides a cost-effective route to valuable nanomaterials but also helps in the remediation of hazardous waste. mattech-journal.org

The development of a simple ultrasonic-assisted chemical route for preparing Na₂V₆O₁₆ nanobelts is another step towards more sustainable and scalable synthesis. researchgate.net Future research will likely focus on further simplifying processing techniques and improving the yield of high-quality this compound nanomaterials for industrial applications. researchgate.net The ultimate goal is to create a closed-loop life cycle for this compound materials, from their sustainable synthesis to their use in applications such as catalysis and energy storage, and finally to their recycling and reuse.

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